(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid
Description
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid is a chiral compound featuring a piperidine ring substituted with a phenylsulfonyl group at the 1-position and a carboxamido-propanoic acid moiety at the 4-position. The (S)-configuration at the propanoic acid chain distinguishes it from racemic or other stereoisomeric forms. This compound is structurally characterized by:
- Piperidine core: A six-membered nitrogen-containing heterocycle.
- Phenylsulfonyl group: Introduces electron-withdrawing properties and enhances metabolic stability.
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(15(19)20)16-14(18)12-7-9-17(10-8-12)23(21,22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXWNGWENZQOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the piperidine derivative with a propanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The propanoic acid moiety may contribute to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
(a) 3-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic Acid
- Key Differences: Substitution at the 3-position of propanoic acid vs. the (S)-2-position in the target compound.
- Functional Impact: Positional isomerism may alter binding affinity to biological targets.
(b) 1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Key Differences: Ethoxycarbonyl group replaces phenylsulfonyl, reducing electron-withdrawing effects.
- Physicochemical Properties :
Propanoic Acid Derivatives in Pharmaceutical Contexts
(a) Pharmaceutical Impurities (EP Standards)
Examples include (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (CAS 66622-47-7) and (2RS)-2-(4-Methylphenyl)-propanoic Acid (CAS 938-94-3):
- Key Differences :
- Racemic (RS) configurations vs. enantiopure (S)-form in the target compound.
- Lack of piperidine or sulfonamide groups; instead, substituted phenyl rings dominate.
- Functional Impact: Reduced hydrogen-bonding capacity compared to the target compound’s carboxamido and sulfonamide groups.
Fluorinated Propanoic Acid Analogues
Compounds like 3-[difluoro(trifluoroethenyloxy)methyl]-tetrafluoropropanoic acid (CAS 69087-46-3):
- Key Differences :
- Extensive fluorination increases metabolic resistance and environmental persistence.
- Absence of piperidine or sulfonamide moieties.
- Functional Impact :
Data Tables for Comparative Analysis
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Log S) | Stereochemistry |
|---|---|---|---|---|
| (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid | ~380 | Sulfonamide, carboxamido, carboxylic acid | -2.8 (estimated) | (S)-configuration |
| 3-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid | ~380 | Sulfonamide, carboxamido, carboxylic acid | -2.8 (estimated) | Not specified |
| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 229.23 | Ethoxycarbonyl, carboxylic acid | -1.6 | N/A |
| (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid | 206.28 | Phenyl, carboxylic acid | -2.1 | Racemic (RS) |
Biological Activity
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid, commonly referred to by its CAS number 1212202-69-1, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with protease-activated receptors (PARs), particularly PAR2. Research indicates that this compound can modulate inflammatory responses by blocking PAR2 activation, which is crucial in various pathological conditions including sepsis and inflammatory diseases.
Inhibition of Cytokine Production
In vitro studies have demonstrated that the compound effectively inhibits cytokine expression in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells. The inhibition occurs in a dose-dependent manner, significantly reducing levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α .
Sepsis Model
A notable study evaluated the efficacy of this compound in a mouse model of sepsis induced by LPS. The results showed that treatment with the compound led to:
- Reduced Mortality : Mice treated with the compound exhibited significantly lower mortality rates compared to untreated controls.
- Improved Cardiac Function : Echocardiographic assessments revealed improved cardiac output and ejection fraction in treated mice .
The histopathological analysis indicated a decrease in typical sepsis-related organ damage, reinforcing the compound's protective effects against systemic inflammation.
Case Study 1: Septic Shock Protection
In a controlled study involving LPS-injected mice, administration of this compound resulted in:
- Significant Decrease in Inflammatory Markers : Levels of IL-6 and IL-10 were markedly reduced in lung tissues of treated mice.
- Histological Improvements : Organs exhibited less severe damage compared to untreated counterparts .
This case study highlights the potential application of the compound as a therapeutic agent for managing septic shock.
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with related compounds is essential.
Q & A
Basic: What are the recommended methods for synthesizing (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid in laboratory settings?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Peptide coupling : Use solid-phase peptide synthesis (SPPS) with PS-2ClTrtCl resin and coupling agents like HATU or DIPEA for amide bond formation between the piperidine-4-carboxamido and propanoic acid moieties .
- Sulfonylation : React piperidine intermediates with phenylsulfonyl chloride under anhydrous conditions (e.g., in DCM with a base like TEA) to introduce the phenylsulfonyl group .
- Chiral resolution : Employ chiral auxiliaries or enzymatic resolution to ensure the (S)-configuration of the propanoic acid moiety .
Basic: How is the stereochemical purity of this compound validated?
Answer:
- Chiral HPLC : Use a Chiralpak® IC-3 column with a mobile phase of hexane:isopropanol (80:20, v/v) and UV detection at 254 nm to confirm enantiomeric excess (>98%) .
- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for the (S)-enantiomer .
- X-ray crystallography : Resolve crystal structures to confirm absolute configuration, if crystalline derivatives are obtainable .
Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in drug discovery?
Answer:
- Core modifications : Synthesize analogs with variations in the phenylsulfonyl group (e.g., electron-withdrawing substituents) or piperidine ring (e.g., N-methylation) to assess impact on target binding .
- Biological assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to proposed targets (e.g., enzymes or receptors) .
- Computational modeling : Perform molecular docking with Schrödinger Suite or AutoDock to predict interactions with active sites and guide SAR .
Advanced: How can contradictory solubility data for this compound in aqueous vs. organic solvents be resolved?
Answer:
- Solubility profiling : Conduct equilibrium solubility studies in buffers (pH 1–10) and co-solvents (e.g., DMSO, PEG-400) using UV-Vis spectroscopy or HPLC quantification .
- Thermal analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic forms that may influence solubility .
- NMR spectroscopy : Use 1H-NMR in D2O/CD3OD mixtures to assess aggregation or micelle formation at varying concentrations .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Employ a C18 column with a gradient of acetonitrile/0.1% formic acid and MRM transitions for sensitive quantification in plasma or tissue homogenates .
- Sample preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (HLB cartridges) to minimize matrix interference .
- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Advanced: How can metabolic instability of this compound in in vivo studies be addressed?
Answer:
- Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze via HR-MS to identify labile sites (e.g., sulfonamide cleavage) .
- Prodrug design : Modify the carboxylic acid group to ester prodrugs (e.g., ethyl ester) to enhance permeability and reduce first-pass metabolism .
- Stabilization strategies : Introduce steric hindrance near metabolically sensitive groups (e.g., tert-butyl substituents on the piperidine ring) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Work in a fume hood when handling powdered forms to prevent inhalation .
- Waste disposal : Follow institutional guidelines for organic waste containing sulfonamide groups .
Advanced: How can researchers optimize the crystallization of this compound for X-ray diffraction studies?
Answer:
- Solvent screening : Use vapor diffusion with 96-well plates and mixtures of ethanol/water or acetone/DMF to identify optimal crystallization conditions .
- Seeding : Introduce microcrystals from prior attempts to induce nucleation in supersaturated solutions .
- Cryoprotection : Soak crystals in glycerol-containing cryo-solutions (20–30% v/v) before flash-freezing in liquid nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
